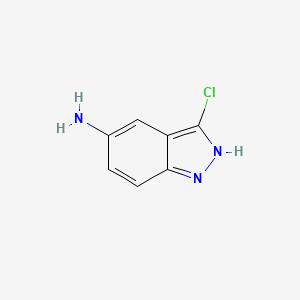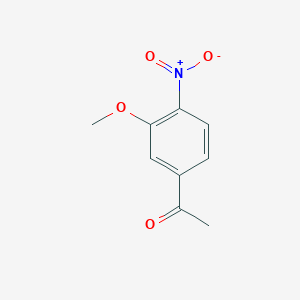
1-(3-Methoxy-4-nitrophenyl)ethanone
Übersicht
Beschreibung
“1-(3-Methoxy-4-nitrophenyl)ethanone” is also known as “4’-Methoxy-3’-nitroacetophenone” and has the molecular formula C9H9NO4 . It is a compound that falls under the category of acetophenones .
Molecular Structure Analysis
The molecular structure of “1-(3-Methoxy-4-nitrophenyl)ethanone” can be viewed using specialized software . The compound has a molecular weight of 195.1721 .Wissenschaftliche Forschungsanwendungen
Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds are often synthesized and tested in vitro for their biological activity .
Nitrophenyl ethanones, on the other hand, have been studied for their solubility in different solvents . The solubility data can be used to construct isothermal ternary phase diagrams, which are useful in separating mixtures of different nitrophenyl ethanones .
-
Synthesis of alpha-Bromoketones : “1-(3-Methoxy-4-nitrophenyl)ethanone” could potentially be used in the synthesis of alpha-bromoketones . Alpha-bromoketones are versatile intermediates in organic synthesis, and they can be used to prepare a wide variety of other compounds .
-
Physical Properties : The physical properties of “1-(3-Methoxy-4-nitrophenyl)ethanone” have been documented in the NIST Chemistry WebBook . This information could be useful in various scientific fields, such as physical chemistry and chemical engineering .
-
Derivative Compounds : Derivatives of “1-(3-Methoxy-4-nitrophenyl)ethanone”, such as “1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone” and “4’-Methoxy-3’-nitroacetophenone”, have been synthesized and studied . These compounds could have unique applications in various scientific fields .
-
Synthesis of Alpha-Bromoketones : “1-(3-Methoxy-4-nitrophenyl)ethanone” could potentially be used in the synthesis of alpha-bromoketones . Alpha-bromoketones are versatile intermediates in organic synthesis, and they can be used to prepare a wide variety of other compounds .
-
Physical Properties : The physical properties of “1-(3-Methoxy-4-nitrophenyl)ethanone” have been documented in the NIST Chemistry WebBook . This information could be useful in various scientific fields, such as physical chemistry and chemical engineering .
-
Derivative Compounds : Derivatives of “1-(3-Methoxy-4-nitrophenyl)ethanone”, such as “1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone” and “4’-Methoxy-3’-nitroacetophenone”, have been synthesized and studied . These compounds could have unique applications in various scientific fields .
-
Halogenoacetic Acids Derivatives : Compounds derived from halogenoacetic acids, such as 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone and 2-Bromo-1-(4-chloro-2-hydroxyphenyl)ethanone, have been synthesized . These compounds could potentially be used in various chemical reactions .
Eigenschaften
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)7-3-4-8(10(12)13)9(5-7)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZZCBCLSMAVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470492 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxy-4-nitrophenyl)ethanone | |
CAS RN |
22106-39-4 | |
| Record name | 1-(3-Methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10470492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

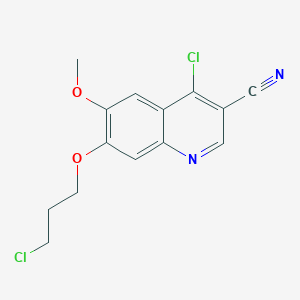

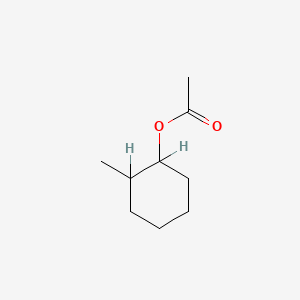
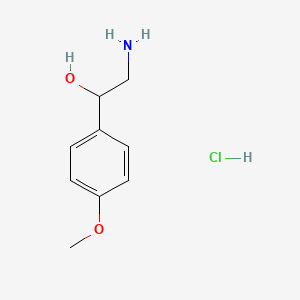
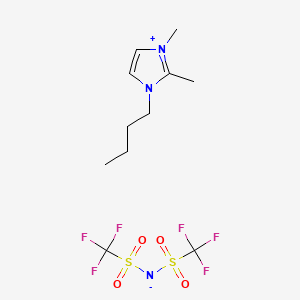
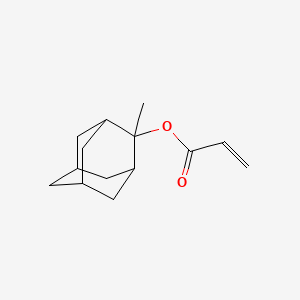

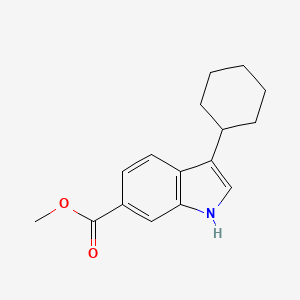


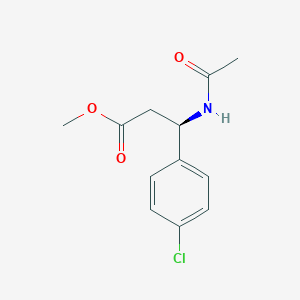
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)
